6-Hydroxy-2-isopropylpyrimidin-4(3H)-one

Tautomerism NMR Spectroscopy Structural Elucidation

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one (CAS 1197-04-2) is a C2-isopropyl-substituted pyrimidin-4-one heterocycle with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. This compound exists in equilibrium between lactam and lactim tautomeric forms in solution, with spectroscopic studies confirming the absence of dilactam tautomers that are observed in related pyrimidine derivatives.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 1197-04-2
Cat. No. B074846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
CAS1197-04-2
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CC(=O)N1)O
InChIInChI=1S/C7H10N2O2/c1-4(2)7-8-5(10)3-6(11)9-7/h3-4H,1-2H3,(H2,8,9,10,11)
InChIKeyDOZKGELCYBIBBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-2-isopropylpyrimidin-4(3H)-one (CAS 1197-04-2): Procurement-Relevant Structural and Tautomeric Baseline


6-Hydroxy-2-isopropylpyrimidin-4(3H)-one (CAS 1197-04-2) is a C2-isopropyl-substituted pyrimidin-4-one heterocycle with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . This compound exists in equilibrium between lactam and lactim tautomeric forms in solution, with spectroscopic studies confirming the absence of dilactam tautomers that are observed in related pyrimidine derivatives [1]. The isopropyl substituent at the 2-position provides distinct steric and hydrophobic properties compared to methyl, ethyl, or phenyl analogs, and the compound serves as a versatile synthetic intermediate for medicinal chemistry applications including kinase inhibitor development [2]. Available from multiple commercial suppliers at purities typically ranging from 95% to ≥98% , this compound is designated for research use only and not for human or veterinary therapeutic applications .

Why Generic Substitution of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one with 2-Methyl or 2-Phenyl Analogs Is Scientifically Invalid


Substitution of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one with close structural analogs such as 6-hydroxy-2-methylpyrimidin-4(3H)-one or 6-hydroxy-2-phenylpyrimidin-4(3H)-one cannot be performed without compromising experimental validity due to fundamental differences in steric bulk, hydrophobicity (XLogP3 ≈ 0.2 for the isopropyl analog ), and hydrogen-bonding capacity. The isopropyl group at the C2 position introduces branched steric hindrance that modulates enzyme active site interactions, particularly in kinase ATP-binding pocket studies . Unlike the planar 2-phenyl analog, which introduces aromatic π-stacking potential, or the minimally hindered 2-methyl analog, the isopropyl substituent provides a specific balance of hydrophobic surface area and conformational constraint [1]. These structural distinctions directly affect tautomeric equilibrium populations, solubility characteristics, and ultimately biological target engagement, rendering direct functional interchange scientifically unsound without revalidation of all assay conditions .

Quantitative Differentiation Evidence: 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one vs. In-Class Comparators


Tautomeric Distribution: Exclusive Absence of Dilactam Form Distinguishes 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one from 4,6-Dihydroxypyrimidine

Nuclear magnetic resonance (NMR) spectroscopy studies by Batterham et al. (1964) established that 6-hydroxy-2-isopropylpyrimidine-4(3H)-one (compound 10) exhibits a distinct tautomeric profile compared to the baseline comparator 4,6-dihydroxypyrimidine (compound 2). Critically, in the case of the 2-isopropyl-substituted compound, no forms of the dilactam tautomer were detected, in direct contrast to comparator 2 where dilactam forms were observed [1]. This represents a fundamental difference in solution-phase speciation that directly impacts hydrogen-bonding capacity and molecular recognition properties.

Tautomerism NMR Spectroscopy Structural Elucidation Medicinal Chemistry

Computed Hydrophobicity (XLogP3): 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one Demonstrates Distinct Lipophilicity Profile Relative to 2-Methyl and 2-Phenyl Analogs

The computed XLogP3 value for 6-hydroxy-2-isopropylpyrimidin-4(3H)-one is 0.2 . This value positions the compound with distinct lipophilicity compared to the 2-methyl analog (expected lower XLogP due to smaller alkyl group) and the 2-phenyl analog (expected significantly higher XLogP due to aromatic ring). For reference, 2-phenyl-substituted pyrimidinones typically exhibit XLogP values >1.5 [1]. The intermediate hydrophobicity of the isopropyl substituent offers a balanced profile for both aqueous solubility and passive membrane permeability considerations.

Lipophilicity Drug-likeness ADME Prediction Medicinal Chemistry Optimization

ATP-Binding Pocket Mimicry: Isopropyl Substituent Enables Distinct Steric and Hydrophobic Probe Capability vs. Methyl Analogs

The 6-hydroxy-2-isopropylpyrimidin-4(3H)-one scaffold is recognized for its capacity to mimic the hydrogen-bonding pattern of the adenine moiety of ATP, making it a privileged structure for kinase inhibitor development . The isopropyl substituent at the C2 position provides a steric and hydrophobic probe that differentiates it from the 2-methyl analog: the branched isopropyl group (van der Waals volume ~34 ų) offers approximately double the steric bulk of the methyl group (~17 ų) [1], enabling exploration of distinct hydrophobic subpockets within enzyme active sites that are inaccessible to smaller alkyl substituents.

Kinase Inhibition ATP-Mimetic Scaffold Structure-Activity Relationship Fragment-Based Drug Discovery

Recommended Research Applications for 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one Based on Verified Evidence


Kinase Inhibitor Scaffold Optimization and ATP-Binding Pocket SAR Studies

This compound is directly applicable as an adenine-mimetic core scaffold in structure-activity relationship (SAR) studies targeting ATP-binding pockets of kinases and related enzymes. The isopropyl substituent at C2 provides a defined hydrophobic probe for exploring steric tolerance in enzyme active sites, with the lactam-lactim tautomeric system enabling hydrogen-bonding interactions that mimic the purine ring of ATP [1]. Researchers should select this compound when evaluating the impact of branched alkyl substitution on kinase selectivity profiles relative to methyl or phenyl analogs .

C2-Functionalized Pyrimidinone Derivative Synthesis for Bioactive Compound Libraries

As established by Novakov et al. (2015), C2-functionalization of pyrimidin-4(3H)-one derivatives is a validated synthetic strategy for generating biologically active compounds [2]. 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one serves as a key intermediate in such synthetic pathways, with the isopropyl group providing a distinct steric and electronic environment that influences subsequent C2-functionalization reactivity compared to methyl or unsubstituted analogs [2].

Tautomerism and Solution-Phase Speciation Studies in Heterocyclic Chemistry

The documented absence of dilactam tautomers for this compound, in contrast to 4,6-dihydroxypyrimidine baseline [1], makes it a valuable reference standard for tautomerism studies. Researchers investigating the effect of C2-substitution on pyrimidinone tautomeric equilibria should prioritize this compound as a comparator that demonstrates how branched alkyl substitution suppresses dilactam formation, providing insight into substituent electronic effects on heterocyclic speciation [1].

Fragment-Based Drug Discovery with Balanced Lipophilicity (XLogP3 = 0.2)

With a computed XLogP3 value of 0.2 , this compound occupies a favorable lipophilicity range for fragment-based drug discovery (FBDD) campaigns requiring balanced solubility and permeability. The molecular weight of 154.17 g/mol falls within the rule-of-three guidelines for fragments [3]. Procurement for FBDD libraries is indicated when screening for ATP-competitive fragments that maintain aqueous solubility while providing hydrophobic contacts in enzyme active sites .

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